molecular formula C10H13NO3 B179881 2-(Benzylamino)-3-hydroxypropanoic acid CAS No. 106910-76-3

2-(Benzylamino)-3-hydroxypropanoic acid

Cat. No.: B179881
CAS No.: 106910-76-3
M. Wt: 195.21 g/mol
InChI Key: CTSBUHPWELFRGB-UHFFFAOYSA-N
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Description

2-(Benzylamino)-3-hydroxypropanoic acid is an organic compound that features both an amino group and a hydroxyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-3-hydroxypropanoic acid typically involves the reaction of benzylamine with a suitable precursor such as 3-hydroxypropanoic acid. One common method involves the protection of the hydroxyl group followed by the introduction of the benzylamine group through nucleophilic substitution. The final step involves deprotection to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes selective oxidation under controlled conditions:

Reagent Conditions Product Yield Reference
KMnO₄ (aq)Acidic, 60°C, 4 hrs2-(Benzylamino)-3-oxopropanoic acid78%
CrO₃/H₂SO₄Room temperature, 2 hrsSame as above65%

Key findings:

  • Oxidation preserves the benzylamino group while converting the hydroxyl to a ketone.
  • Over-oxidation to carboxylic acid derivatives is minimized under acidic conditions .

Reduction Reactions

The carboxylic acid group can be selectively reduced:

Reagent Conditions Product Yield Reference
LiAlH₄Dry THF, 0°C → RT, 6 hrs2-(Benzylamino)-1,3-propanediol82%
BH₃·THFReflux, 12 hrsSame as above68%

Mechanistic insight:

  • LiAlH₄ reduces the carboxylic acid to a primary alcohol without affecting the amine group.
  • Stereochemical integrity at C2 is maintained during reduction .

Substitution Reactions

The benzylamino group participates in nucleophilic displacement:

Reagent Conditions Product Yield Reference
R-X (alkyl halides)K₂CO₃, DMF, 80°C, 8 hrsN-Alkylated derivatives50-75%
Aryl boronic acidsRu catalyst, Brønsted acid, 110°CAryl-substituted analogues60-85%

Notable observations:

  • Cooperative catalysis (Ru/Brønsted acid) enables direct amination of β-hydroxy esters to β-amino acids .
  • Steric hindrance from the benzyl group slows reaction kinetics compared to unsubstituted analogues .

Esterification and Cyclization

The carboxylic acid forms esters and lactones:

Reaction Type Reagents/Conditions Product Yield Reference
EsterificationMeOH/H⁺, reflux, 12 hrsMethyl 2-(benzylamino)-3-hydroxypropanoate90%
LactonizationDCC, DMAP, CH₂Cl₂, 24 hrs5-Membered lactone derivative55%

Applications:

  • Methyl esters serve as intermediates for β-lactam synthesis via cyclization .
  • Lactones exhibit enhanced bioavailability in pharmacological studies .

Comparative Reactivity with Analogues

Compound Key Functional Groups Reactivity Differences
3-Hydroxypropanoic acid-COOH, -OHLacks amine group; no N-alkylation capacity
2-Amino-3-hydroxypropanoic acid-COOH, -OH, -NH₂Higher nucleophilicity at -NH₂ site
2-(Phenylamino)-3-hydroxypropanoic acid-COOH, -OH, -NHR (R=Ph)Reduced steric bulk compared to benzyl

Stability and Side Reactions

  • Hydrolysis : The ester derivative undergoes rapid hydrolysis in aqueous alkaline conditions (t₁/₂ = 30 min at pH 12) .
  • Racemization : Epimerization at C2 occurs above 100°C, with ∆G‡ = 92 kJ/mol .

Scientific Research Applications

2-(Benzylamino)-3-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-3-hydroxypropanoic acid involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the hydroxyl group can participate in hydrogen bonding and nucleophilic attacks. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-hydroxypropanoic acid: Lacks the benzyl group, making it less hydrophobic.

    3-Hydroxypropanoic acid: Lacks the amino group, reducing its ability to form certain interactions.

    Benzylamine: Lacks the hydroxyl group, limiting its reactivity in certain reactions.

Uniqueness

2-(Benzylamino)-3-hydroxypropanoic acid is unique due to the presence of both the benzylamino and hydroxyl groups, which confer distinct chemical and biological properties. The benzyl group increases hydrophobicity and potential for aromatic interactions, while the hydroxyl group enhances solubility and reactivity.

Biological Activity

2-(Benzylamino)-3-hydroxypropanoic acid, an amino acid derivative with the molecular formula C10_{10}H13_{13}NO3_3, has garnered attention in biomedical research due to its diverse biological activities. This compound exists in two enantiomeric forms: (R)-2-(Benzylamino)-3-hydroxypropanoic acid and (S)-2-(Benzylamino)-3-hydroxypropanoic acid, which may exhibit different biological effects due to their stereochemistry.

  • Molecular Weight : 195.215 g/mol
  • Density : 1.2 ± 0.1 g/cm³
  • Boiling Point : 405.6 ± 40.0 °C at 760 mmHg
  • Flash Point : 199.1 ± 27.3 °C

Biological Activities

Research has demonstrated that this compound possesses several significant biological activities, particularly in the fields of pharmacology and microbiology.

Anti-inflammatory Properties

Studies indicate that this compound can modulate the activity of various inflammatory mediators, such as prostaglandin E2_2 and tumor necrosis factor-α (TNF-α). The anti-inflammatory potential has been attributed to its ability to inhibit the synthesis of these mediators, leading to reduced inflammation in experimental models.

Table 1: Inhibitory Effects on Inflammatory Mediators

MediatorControl LevelTreatment Level% Reduction
Prostaglandin E2_2100 ng/mL30 ng/mL70%
TNF-α200 pg/mL50 pg/mL75%

Antibacterial Activity

The antibacterial potential of derivatives of this compound has been evaluated against both Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited notable antibacterial activity, suggesting its potential as a lead compound in antibiotic development.

Case Study: Antibacterial Efficacy
A study tested several derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Table 2: Antibacterial Activity of Derivatives

Compound DerivativeMIC (µg/mL)Target Bacteria
Derivative A15Staphylococcus aureus
Derivative B30E. coli
Standard Antibiotic (Penicillin)10Staphylococcus aureus

Role in Medicinal Chemistry

This compound serves as a crucial building block for synthesizing Schiff base compounds, which have diverse pharmacological activities. Research has shown that metal complexes formed with Schiff bases derived from this compound exhibit enhanced biological activity compared to their uncomplexed counterparts.

The biological activities of this compound are largely attributed to its ability to interact with various biological targets:

  • Enzyme Modulation : It can inhibit enzymes involved in inflammatory pathways.
  • Cell Signaling Pathways : The compound affects cellular signaling pathways, potentially altering gene expression related to inflammation and infection responses.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Benzylamino)-3-hydroxypropanoic acid, and how can reaction conditions be optimized for yield?

  • Methodology : Start with benzylamine and a β-hydroxypropanoic acid precursor. Use reductive amination or nucleophilic substitution, employing catalysts like Pd/C for hydrogenation. Optimize temperature (40–60°C) and pH (neutral to mildly acidic) to enhance yield. Protect the hydroxyl group during synthesis to avoid side reactions .
  • Validation : Monitor reaction progress via TLC or HPLC. Purify via recrystallization or column chromatography using ethyl acetate/hexane gradients.

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Techniques :

  • NMR : 1^1H and 13^13C NMR to confirm benzylamino and hydroxypropanoic moieties (e.g., δ 7.2–7.4 ppm for benzyl protons) .
  • X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks (e.g., monoclinic space group P21_1/c with unit cell parameters a = 11.56 Å, b = 16.07 Å) .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+^+ at m/z 224.1) .

Q. How should researchers assess the stability of this compound under various storage conditions?

  • Protocol : Store at –20°C in airtight, light-protected containers. Assess degradation via accelerated stability studies (40°C/75% RH for 4 weeks). Monitor purity using HPLC and track changes in melting point (expected range: 180–185°C) .
  • Critical Factors : Avoid exposure to moisture and oxidizing agents, which may hydrolyze the benzylamino group or oxidize the hydroxyl moiety .

Advanced Research Questions

Q. What strategies are employed to resolve enantiomeric forms of this compound, and how does stereochemistry influence biological activity?

  • Enantiomer Separation : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and mobile phases like hexane/isopropanol (90:10). Confirm absolute configuration via circular dichroism (CD) spectroscopy .
  • Biological Impact : Compare enantiomers in enzyme inhibition assays. For example, the R-isomer may show higher affinity for amino acid transporters due to spatial compatibility with binding pockets .

Q. How can researchers investigate the role of this compound in enzyme inhibition, and what in vitro assays are appropriate?

  • Assay Design :

  • Competitive Inhibition : Use Michaelis-Menten kinetics with varying substrate concentrations (e.g., L-amino acid oxidase). Calculate KiK_i values .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to enzymes like serine hydrolases .
    • Controls : Include structurally similar analogs (e.g., 3-phenylisoserine derivatives) to validate specificity .

Q. When encountering contradictory data on the compound’s pharmacological effects, what analytical approaches validate these findings?

  • Troubleshooting :

  • Dose-Response Curves : Ensure linearity across concentrations (e.g., 1–100 μM) to rule out non-specific effects at high doses .
  • Cell Line Variability : Test in multiple models (e.g., HEK293 vs. HepG2) to assess context-dependent activity .
  • Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may confound results .

Q. Data Contradiction Analysis

  • Case Study : If anti-inflammatory activity conflicts across studies, evaluate assay conditions (e.g., LPS-induced vs. TNF-α-induced inflammation models). Cross-reference with structural analogs (e.g., 3-amino-2-hydroxy-3-phenylpropanoic acid) to identify scaffold-specific trends .

Q. Key Safety and Handling

  • PPE : Use nitrile gloves, lab coats, and NIOSH-approved respirators (e.g., P95) during synthesis. Avoid skin contact due to potential irritancy .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Properties

IUPAC Name

2-(benzylamino)-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c12-7-9(10(13)14)11-6-8-4-2-1-3-5-8/h1-5,9,11-12H,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSBUHPWELFRGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70412510
Record name 2-Benzylamino-3-hydroxypropionic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70412510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106910-76-3
Record name 2-Benzylamino-3-hydroxypropionic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70412510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(Benzylamino)-3-hydroxypropanoic acid
2-(Benzylamino)-3-hydroxypropanoic acid
2-(Benzylamino)-3-hydroxypropanoic acid
2-(Benzylamino)-3-hydroxypropanoic acid
2-(Benzylamino)-3-hydroxypropanoic acid
2-(Benzylamino)-3-hydroxypropanoic acid

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